molecular formula C17H28N2O3S B6751449 1-[4-Hydroxy-4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperidin-1-yl]-2-pentoxyethanone

1-[4-Hydroxy-4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperidin-1-yl]-2-pentoxyethanone

Cat. No.: B6751449
M. Wt: 340.5 g/mol
InChI Key: BBNRETSXXXPHGU-UHFFFAOYSA-N
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Description

1-[4-Hydroxy-4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperidin-1-yl]-2-pentoxyethanone is a synthetic organic compound featuring a piperidine ring substituted with a hydroxy group and a thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Hydroxy-4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperidin-1-yl]-2-pentoxyethanone typically involves multi-step organic reactions One common approach starts with the preparation of the thiazole ring, followed by its attachment to a piperidine derivative

    Thiazole Synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Piperidine Derivative: The piperidine ring is often prepared through the hydrogenation of pyridine derivatives or via cyclization reactions involving appropriate precursors.

    Coupling Reactions: The thiazole and piperidine derivatives are coupled using nucleophilic substitution reactions, often facilitated by base catalysts.

    Final Modification:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[4-Hydroxy-4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperidin-1-yl]-2-pentoxyethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the pentoxyethanone moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of halogenated or nitro-substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential pharmacological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-Hydroxy-4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperidin-1-yl]-2-pentoxyethanone involves its interaction with specific molecular targets. The thiazole ring may interact with enzymes or receptors, modulating their activity. The hydroxy and carbonyl groups can form hydrogen bonds with biological macromolecules, influencing their function. The piperidine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-[4-Hydroxy-4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperidin-1-yl]-2-ethoxyethanone: Similar structure but with an ethoxy group instead of a pentoxy group.

    1-[4-Hydroxy-4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperidin-1-yl]-2-butoxyethanone: Similar structure but with a butoxy group instead of a pentoxy group.

Uniqueness: The presence of the pentoxy group in 1-[4-Hydroxy-4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperidin-1-yl]-2-pentoxyethanone may confer unique solubility and pharmacokinetic properties, potentially enhancing its biological activity and making it a more effective compound in certain applications.

Properties

IUPAC Name

1-[4-hydroxy-4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperidin-1-yl]-2-pentoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O3S/c1-3-4-5-10-22-12-16(20)19-8-6-17(21,7-9-19)11-15-18-14(2)13-23-15/h13,21H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNRETSXXXPHGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOCC(=O)N1CCC(CC1)(CC2=NC(=CS2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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